3-Chloro-4'-fluoropropiophenone
Overview
Description
3-Chloro-4’-fluoropropiophenone is a chemical compound with the molecular formula C9H8ClFO . It has an average mass of 186.611 Da and a monoisotopic mass of 186.024765 Da . It is also known by other names such as 1-Propanone, 3-chloro-1-(4-fluorophenyl)- .
Synthesis Analysis
The synthesis of 3-Chloro-4’-fluoropropiophenone can be achieved from 3-Chloropropionyl chloride and 4-Bromofluorobenzene .Molecular Structure Analysis
The linear formula of 3-Chloro-4’-fluoropropiophenone is FC6H4COCH2CH2Cl . The structure consists of a fluorophenyl group attached to a propiophenone group with a chlorine atom .Physical And Chemical Properties Analysis
3-Chloro-4’-fluoropropiophenone is a solid at 20 degrees Celsius . It has a melting point of 47-49 degrees Celsius . The compound should be stored under inert gas and conditions to avoid are air sensitivity .Scientific Research Applications
Biocatalytic Reduction
One notable application of 3-Chloro-4'-fluoropropiophenone is in biocatalytic reduction processes. Lee et al. (2011) optimized the reduction of this compound using Saccharomyces cerevisiae as a whole cell biocatalyst. They achieved 100% conversion in 12 hours under optimum conditions, highlighting the compound's role in efficient biocatalytic reactions (Lee et al., 2011).
Crystallography and Polymorphism
In the field of crystallography, Oswald et al. (2005) investigated the structures of related halophenols, including 3-chlorophenol, under different conditions (low temperature and high pressure). Their research provides insights into the polymorphic behavior and molecular interactions of compounds similar to 3-Chloro-4'-fluoropropiophenone, which is essential for understanding its physical and chemical properties (Oswald et al., 2005).
Quantum Chemical Studies
Satheeshkumar et al. (2017) conducted quantum chemical studies on molecules structurally similar to 3-Chloro-4'-fluoropropiophenone. They synthesized derivatives and analyzed their spectral properties and chemical reactivity using computational methods. This type of research aids in predicting the behavior and applications of 3-Chloro-4'-fluoropropiophenone in various chemical contexts (Satheeshkumar et al., 2017).
Intermolecular Interactions
Shukla et al. (2014) synthesized and characterized derivatives of 1,2,4-triazoles, incorporating structural elements akin to 3-Chloro-4'-fluoropropiophenone. Their focus on intermolecular interactions such as lp⋯π in these derivatives provides valuable data for understanding similar interactions in 3-Chloro-4'-fluoropropiophenone (Shukla et al., 2014).
Environmental Degradation
Häggblom (1998) studied the reductive dechlorination of halogenated phenols by a sulfate-reducing consortium. This research is relevant to understanding the environmental degradation and bioremediation potential of compounds like 3-Chloro-4'-fluoropropiophenone (Häggblom, 1998).
Chelation-Controlled Reduction
Mohanta et al. (2005) explored the effects of Ti-based Lewis acids on the reduction of α-fluoropropiophenone, a compound structurally related to 3-Chloro-4'-fluoropropiophenone. Their research into chelation-controlled reduction pathways provides insights into how similar strategies could be applied to 3-Chloro-4'-fluoropropiophenone (Mohanta et al., 2005).
Synthesis and Reactivity
Various studies have focused on the synthesis, reactivity, and characterization of compounds containing chloro and fluoro substituents, which are relevant to understanding the chemical behavior of 3-Chloro-4'-fluoropropiophenone. These include the practical synthesis of related compounds (Zhang Qingwen, 2011), vibrational spectroscopy studies (Pandian et al., 2011), and the synthesis of new fluorine-containing dienes (Dmowski et al., 1998).
Safety And Hazards
The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQPLJUSLMHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188251 | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-fluoropropiophenone | |
CAS RN |
347-93-3 | |
Record name | 3-Chloro-4′-fluoropropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 347-93-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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